Phthalaldehydic acid, oxime

Description

Contextualization within Oxime Chemistry and Aromatic Carboxylic Acid Derivatives

Oximes are a class of organic compounds characterized by the general formula RR'C=N-OH, formed by the condensation of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org This reaction is a cornerstone of carbonyl chemistry and serves as a method for the identification and purification of carbonyl compounds. ijprajournal.com Phthalaldehydic acid, oxime is specifically an aldoxime, as its oxime group is derived from an aldehyde functional group. wikipedia.org

The chemistry of oximes is rich and versatile. They exhibit E/Z stereoisomerism if the substituents on the carbon are different, and they are known to undergo various transformations. wikipedia.org One of the most notable reactions is the Beckmann rearrangement, where an oxime is converted into an amide or a nitrile under acidic conditions. wikipedia.orgmasterorganicchemistry.com Oximes can also be hydrolyzed back to the corresponding aldehyde or ketone and hydroxylamine, or reduced to form amines. wikipedia.org Furthermore, the N-O bond in oximes can undergo homolytic fragmentation under thermal or photochemical conditions to generate iminyl radicals, which are valuable intermediates in the synthesis of nitrogen-containing heterocycles. rsc.org

As a derivative of an aromatic carboxylic acid, this compound's properties are also influenced by the carboxyl group (-COOH). This group can participate in typical reactions of carboxylic acids, such as esterification. The presence of both the oxime and carboxylic acid moieties on an aromatic ring allows for the exploration of intramolecular interactions and the synthesis of complex heterocyclic structures. The ortho-positioning of the formyl group in the parent compound, o-phthalaldehyde (B127526), leads to exceptionally fast reactions in oxime formation due to intramolecular trapping of the initial tetrahedral intermediate to form a stable isoindoline(bis)-hemiaminal heterocycle. nih.gov This high reactivity is a key feature of the chemical system from which this compound is derived. oup.comresearchgate.net

Historical Trajectories and Foundational Studies of Phthalaldehydic Acid Oxime

The study of oximes dates back to the late 19th century, with the term "oxime" being a portmanteau of "oxygen" and "imine". wikipedia.org These compounds quickly became important in organic synthesis and analysis. Foundational work on the reaction of o-phthalaldehyde (OPA) with nucleophiles like hydroxylamine laid the groundwork for understanding the formation of molecules like this compound. researchgate.net

Structure

3D Structure

Properties

CAS No. |

6383-59-1 |

|---|---|

Molecular Formula |

C8H7NO3 |

Molecular Weight |

165.15 g/mol |

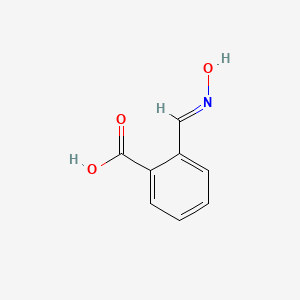

IUPAC Name |

2-[(E)-hydroxyiminomethyl]benzoic acid |

InChI |

InChI=1S/C8H7NO3/c10-8(11)7-4-2-1-3-6(7)5-9-12/h1-5,12H,(H,10,11)/b9-5+ |

InChI Key |

VLRVPJCWMLBRTQ-WEVVVXLNSA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)C(=O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)C(=O)O |

Origin of Product |

United States |

Mechanistic Pathways and Kinetic Studies of Phthalaldehydic Acid Oxime Transformations

Reaction Mechanisms of Oxime Formation

The formation of an oxime from an aldehyde or ketone is a condensation reaction involving hydroxylamine (B1172632). numberanalytics.com In the context of phthalaldehydic acid, the reaction proceeds at the aldehyde functional group. The general mechanism involves a two-step process: nucleophilic addition followed by dehydration. numberanalytics.comyoutube.com

Nucleophilic Addition to Carbonyl Centers and Tetrahedral Intermediate Formation

The initial step in the formation of phthalaldehydic acid oxime is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde group. youtube.com The carbonyl carbon carries a partial positive charge due to the electron-withdrawing effect of the oxygen atom, making it susceptible to attack by nucleophiles. youtube.com This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed to the oxygen atom. youtube.com The result is the formation of a transient, unstable tetrahedral intermediate, also known as a hemiaminal or carbinolamine. oup.comnih.gov This intermediate is sp3 hybridized and contains both a hydroxyl group and an amino-oxy group attached to the same carbon. youtube.comoup.com

Acid-Catalyzed Dehydration Steps and Rate-Determining Processes

Following the formation of the tetrahedral intermediate, a molecule of water is eliminated to form the final oxime product, which features a carbon-nitrogen double bond (C=N). numberanalytics.commasterorganicchemistry.com This dehydration step is typically not spontaneous and is generally the slowest step in the reaction sequence, making it the rate-determining step under many conditions. nih.govlibretexts.org The process is significantly accelerated by acid catalysis. numberanalytics.comnih.govlibretexts.org In the presence of an acid, the hydroxyl group of the tetrahedral intermediate is protonated, converting it into a much better leaving group (water). youtube.comcsbsju.edu The lone pair of electrons on the adjacent nitrogen then helps to expel the water molecule, leading to the formation of the C=N double bond. youtube.commasterorganicchemistry.com In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step for oxime formation. nih.gov

Influence of pH on Reaction Rates and Equilibrium

The rate of oxime formation is highly dependent on the pH of the reaction medium. numberanalytics.comnih.gov The reaction exhibits a bell-shaped pH-rate profile, with the maximum rate typically observed in mildly acidic conditions, around pH 4.5. nih.gov This is because the reaction has conflicting pH requirements. The dehydration step is acid-catalyzed, so the rate increases as pH decreases from neutral. nih.gov However, at very low pH (typically below 3), the hydroxylamine nucleophile becomes protonated. nih.gov The resulting alkoxyammonium ion is no longer nucleophilic, which slows down or halts the initial addition step. nih.gov Therefore, the optimal pH strikes a balance between having enough acid to catalyze dehydration without significantly reducing the concentration of the free, reactive nucleophile. nih.gov

Interestingly, studies on the related compound o-phthalaldehyde (B127526) (OPA) have shown an unexpected increase in reaction rates as the pH increases from 6.2 to 8.0. oup.comnih.gov This behavior is contrary to that of standard aldehydes, where gelation and oxime formation proceed faster at acidic pH. oup.comnih.gov

Intramolecular Catalysis and Accelerated Reaction Kinetics via Cyclic Intermediates (e.g., Isoindole Bis(hemiaminal))

The reactivity of o-phthalaldehyde (the dialdehyde (B1249045) precursor to phthalaldehydic acid) in oxime formation is exceptionally fast compared to simple aromatic aldehydes like benzaldehyde (B42025). nih.govresearchgate.net This rate enhancement is attributed to a change in the reaction mechanism involving intramolecular catalysis. nih.govresearchgate.net The presence of the second aldehyde group in the ortho position allows for an intramolecular trapping of the initial tetrahedral intermediate. nih.gov This leads to the rapid and irreversible formation of a stable cyclic heterocyclic intermediate, an isoindole bis(hemiaminal) (IBHA). oup.comnih.govresearchgate.net This IBHA intermediate then gradually undergoes the slower dehydration step to yield the final oxime product. oup.comresearchgate.net

Table 1: Comparative Second-Order Rate Constants for Imine-type Bond Formation

| Reactants | Product Type | Second-Order Rate Constant (k) | Fold Increase vs. Benzaldehyde/Acylhydrazone |

|---|---|---|---|

| Benzaldehyde + Acylhydrazide | Acylhydrazone | ~0.0014 M⁻¹s⁻¹ | 1x |

| Benzaldehyde + Aminooxy | Oxime | ~0.021 M⁻¹s⁻¹ | ~15x |

This table illustrates the dramatically increased reactivity of o-phthalaldehyde (OPA) compared to benzaldehyde in forming related C=N bonds, highlighting the effect of the intramolecular cyclization mechanism. Data sourced from nih.govatamanchemicals.comresearchgate.net.

Rearrangement Reactions of Phthalaldehydic Acid Oxime

Beckmann Rearrangement to Nitrile Products

Oximes derived from aldehydes, such as phthalaldehydic acid oxime, can undergo a Beckmann rearrangement to yield nitrile products. masterorganicchemistry.combyjus.com The Beckmann rearrangement is an acid-catalyzed reaction that converts an oxime into an amide or, in the case of aldoximes, a nitrile. masterorganicchemistry.combyjus.comwikipedia.org

The mechanism begins with the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid), which transforms the hydroxyl into a good leaving group (H₂O). masterorganicchemistry.comcsbsju.edu This is followed by a concerted step where the hydrogen atom attached to the imine carbon (the group anti-periplanar to the leaving group) migrates to the nitrogen atom, with the simultaneous expulsion of the water molecule. masterorganicchemistry.com This hydride shift results in the formation of a nitrilium-like intermediate, which is then deprotonated to give the final stable nitrile product. masterorganicchemistry.com This transformation provides a synthetic route from an aldehyde to a nitrile via an oxime intermediate. sciencemadness.org

Table 2: Mentioned Chemical Compounds

| Compound Name | Other Names | Molecular Formula |

|---|---|---|

| Phthalaldehydic acid, oxime | 2-[(E)-hydroxyiminomethyl]benzoic acid | C₈H₇NO₃ |

| o-Phthalaldehyde | OPA, ortho-phthalaldehyde | C₈H₆O₂ |

| Isoindole bis(hemiaminal) | IBHA | Not specified |

| Benzaldehyde | C₇H₆O | |

| Hydroxylamine | NH₂OH | |

| Nitrile | R-C≡N | |

| Amide | R-C(=O)N(R')R'' | |

| Benzaldehyde oxime | C₇H₇NO | |

| Acetone oxime | C₃H₇NO | |

| Paracetamol | C₈H₉NO₂ | |

| Caprolactam | C₆H₁₁NO |

Mechanistic Aspects of Alkyl/Aryl Migrations in Oxime Rearrangements

The Beckmann rearrangement is a classic and synthetically valuable reaction of oximes, facilitating their conversion into amides or nitriles. masterorganicchemistry.comwikipedia.orgbyjus.com For an aldoxime like this compound, the Beckmann rearrangement would typically lead to a nitrile. The reaction is generally catalyzed by acid and proceeds through the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comwikipedia.org This is followed by a concerted 1,2-migration of the group anti to the leaving group, leading to the formation of a nitrilium ion intermediate, which upon hydrolysis yields the final product. wikipedia.orgorganic-chemistry.org

The stereochemistry of the starting oxime is crucial, as the group positioned anti to the hydroxyl group is the one that migrates. wikipedia.org For this compound, which is an aldoxime, the migrating group is the aryl ring. The general mechanism for the Beckmann rearrangement of an aldoxime is depicted below:

General Mechanism of the Beckmann Rearrangement of an Aldoxime

Protonation of the oxime: The hydroxyl group of the oxime is protonated by an acid catalyst. masterorganicchemistry.com

Rearrangement and departure of the leaving group: In a concerted step, the aryl group migrates to the nitrogen atom with the simultaneous elimination of a water molecule. masterorganicchemistry.comwikipedia.org

Formation of the nitrile: The resulting nitrilium ion is then deprotonated to yield the corresponding nitrile. masterorganicchemistry.com

In the case of this compound, the presence of the ortho-carboxylic acid group can significantly influence the reaction pathway. Intramolecular catalysis may occur, where the carboxylic acid protonates the oxime hydroxyl group. Furthermore, the carboxylate, once formed, could act as an intramolecular nucleophile, potentially leading to cyclization reactions that compete with the standard Beckmann rearrangement.

Studies on ortho-substituted acetophenone (B1666503) oximes have shown that these compounds can undergo the Beckmann rearrangement at faster rates compared to their para-substituted counterparts. cdnsciencepub.com This acceleration has been attributed to steric factors, where the ortho substituent forces the oximino group out of the plane of the benzene (B151609) ring, facilitating the rearrangement. cdnsciencepub.com A similar steric acceleration could be anticipated for this compound.

A study on the conversion of syn-benzaldoxime esters to nitriles revealed that ortho substituents generally accelerate the reaction rate compared to the corresponding para derivatives. cdnsciencepub.com This suggests that the ortho-carboxy group in this compound could play a role in accelerating its rearrangement.

Table 1: Relative Rates of Rearrangement for Substituted syn-Benzaldoxime p-Toluenesulfonates

| Substituent (X) | kx/kH (at 40.0°C in 95% ethanol) |

| H | 1.00 |

| p-CH3 | 0.40 |

| o-CH3 | 2.1 |

| p-Cl | 2.1 |

| o-Cl | 4.3 |

| p-NO2 | 30 |

| o-NO2 | 87 |

Data adapted from a study on the elimination reactions of syn-aldoxime arenesulfonates. While not a direct measure of the Beckmann rearrangement of this compound, this data on analogous ortho-substituted systems provides insight into the potential electronic and steric effects on reaction rates.

Hydrolytic Mechanisms of Oxime Linkages

The hydrolysis of oximes to their corresponding carbonyl compounds and hydroxylamine is a fundamental reaction, typically catalyzed by acid. nih.govvaia.com The stability of the oxime linkage is generally greater than that of imines, a property attributed to the electronic effects of the hydroxyl group. nih.gov

The acid-catalyzed hydrolysis of an oxime generally proceeds through the following steps:

Protonation of the oxime nitrogen: This increases the electrophilicity of the carbon atom of the C=N bond. vaia.com

Nucleophilic attack by water: A water molecule attacks the electrophilic carbon, forming a tetrahedral intermediate. vaia.com

Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom.

Elimination of hydroxylamine: The C-N bond cleaves, releasing hydroxylamine and regenerating the carbonyl compound and the acid catalyst.

For this compound, the ortho-carboxylic acid group can again exert a significant influence. It can act as an intramolecular acid catalyst, protonating the oxime nitrogen. The rate of hydrolysis is expected to be pH-dependent, with the reaction being faster under acidic conditions. nih.gov

Kinetic studies on the hydrolysis of substituted acetophenone oximes in acidic solutions have shown that the rate-determining step can be the general base-catalyzed loss of hydroxylamine from a cationic tetrahedral intermediate. pnas.org While specific kinetic data for the hydrolysis of this compound is not available, the principles derived from studies on similar aromatic oximes are applicable. The electronic nature of the substituents on the aromatic ring can influence the rate of hydrolysis.

A study on the hydrolytic stability of various hydrazones and an oxime indicated that the rate constants for oxime hydrolysis are significantly lower than those for simple hydrazones, highlighting their relative stability. nih.gov

Table 2: General pH Dependence of Oxime/Hydrazone Hydrolysis

| pH Range | Rate-Determining Step | General Observation |

| ~3 to 7 | Acid-catalyzed dehydration of the tetrahedral intermediate | Reaction rate increases with decreasing pH |

| < 3 | Attack of the nucleophile on the protonated carbonyl | Reaction rate decreases due to extensive protonation of the nucleophile |

This table is based on general mechanistic studies of oxime and hydrazone hydrolysis and provides a framework for understanding the expected behavior of this compound. nih.gov

Radical Reaction Pathways Involving Oxime Functional Groups

The oxime functional group can participate in a variety of radical reactions, typically initiated by the homolytic cleavage of the N-O bond to form an iminyl radical. beilstein-journals.orgd-nb.info These highly reactive intermediates can then undergo a range of transformations, including intermolecular additions and intramolecular cyclizations. beilstein-journals.orgwikipedia.org

The generation of iminyl radicals from oximes can be achieved through various methods, including photolysis or the use of radical initiators. elsevierpure.compsu.edu For aromatic aldoximes like this compound, the formation of an aryl-substituted iminyl radical would be the primary step.

General Pathways for Radical Reactions of Oximes:

Initiation: Homolytic cleavage of the N-O bond to generate an iminyl radical and an oxygen-centered radical. beilstein-journals.org

Propagation/Termination: The iminyl radical can undergo several reactions:

Intramolecular Cyclization: If an unsaturated moiety is present in a suitable position, the iminyl radical can add to it, leading to the formation of cyclic products. d-nb.infowikipedia.org

Hydrogen Abstraction: The iminyl radical can abstract a hydrogen atom from a suitable donor. beilstein-journals.org

Intermolecular Addition: The radical can add to an external unsaturated compound.

Recombination: Two radicals can combine to form a stable product. acs.org

In the context of this compound, the aromatic ring itself can participate in radical reactions. Intramolecular homolytic aromatic substitution (HAS) is a known process for iminyl radicals, which can lead to the formation of fused heterocyclic systems. mdpi.com For instance, photoredox-catalyzed cyclization of O-phenyl oximes can yield phenanthridines through an iminyl radical intermediate that undergoes an intramolecular HAS reaction. mdpi.com

While no specific studies on the radical reactions of this compound are available, research on related benzaldoxime (B1666162) derivatives provides valuable insights. For example, photolysis of benzaldoxime esters in the presence of photosensitizers leads to the formation of iminyl radicals. psu.edu EPR (Electron Paramagnetic Resonance) spectroscopy has been instrumental in detecting and characterizing these transient radical species. psu.edu

Table 3: Common Radical Reactions of Oxime Functional Groups

| Reaction Type | Description | Potential Product from this compound |

| Intramolecular Homolytic Aromatic Substitution (HAS) | The iminyl radical attacks the ortho position of the benzene ring, followed by rearomatization. | Could lead to the formation of a phthalazinone derivative after subsequent steps. |

| Dimerization | Two iminyl radicals can dimerize. | Formation of an azine derivative. |

| Trapping with external agents | The iminyl radical can be trapped by radical scavengers or other reactive species. | Formation of various functionalized derivatives. |

This table outlines general radical reaction pathways for oximes and speculates on potential outcomes for this compound based on these established principles.

Advanced Spectroscopic Characterization and Analytical Methodologies for Phthalaldehydic Acid Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of phthalaldehydic acid oxime, providing insights into its atomic-level connectivity and environment.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy of phthalaldehydic acid oxime reveals distinct signals corresponding to the protons in its structure. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet pattern in the downfield region, a result of their varied chemical environments and spin-spin coupling interactions. The proton of the oxime group (-NOH) and the proton of the aldehyde-derived CH=N group also exhibit characteristic chemical shifts. Similarly, the carboxylic acid proton, if not exchanged with a deuterated solvent, would be observed at a significantly downfield position.

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum displays unique resonances for each carbon atom, including those of the carboxylic acid, the aromatic ring, and the oxime functional group. The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern on the benzene ring.

Table 1: Representative NMR Data for Phthalaldehydic Acid Oxime

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.5 | Multiplet | Aromatic protons |

| ¹H | ~8.0 | Singlet | CH=N proton |

| ¹H | ~11.0 | Singlet (broad) | NOH proton |

| ¹H | >10.0 | Singlet (broad) | COOH proton |

| ¹³C | 120 - 140 | - | Aromatic carbons |

| ¹³C | ~145 | - | C=N carbon |

| ¹³C | ~170 | - | COOH carbon |

| Note: Specific chemical shifts can vary depending on the solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Connectivity

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton coupling networks, helping to delineate the relationships between adjacent protons within the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is another powerful 2D NMR technique that correlates directly bonded proton and carbon atoms. westmont.eduhmdb.canih.gov This allows for the direct assignment of the ¹³C signals based on the known ¹H assignments, providing a comprehensive and verified structural map of the molecule.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in phthalaldehydic acid oxime. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational modes of its key structural features. nist.govyorku.ca A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with the O-H stretch of the oxime. researchgate.net The C=O stretching vibration of the carboxylic acid appears as a strong, sharp peak around 1700 cm⁻¹. The C=N stretching of the oxime group is usually found in the 1640-1660 cm⁻¹ region. researchgate.net Furthermore, the aromatic C-H and C=C stretching vibrations give rise to signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Table 2: Key IR Absorption Bands for Phthalaldehydic Acid Oxime

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid, Oxime |

| ~1700 (strong) | C=O stretch | Carboxylic acid |

| 1640-1660 | C=N stretch | Oxime |

| 3000-3100 | C-H stretch | Aromatic |

| 1450-1600 | C=C stretch | Aromatic |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the phthalaldehydic acid oxime molecule. The presence of the aromatic ring and the conjugated system of the oxime and carboxylic acid groups leads to absorption of UV light. The UV-Vis spectrum typically shows absorption maxima corresponding to π → π* and n → π* electronic transitions. conicet.gov.ar This technique is also useful for monitoring reactions involving phthalaldehydic acid oxime, as changes in the conjugation or structure of the molecule will result in shifts in the absorption wavelength and intensity. researchgate.netresearchgate.net For instance, the formation of derivatives or complexes can be tracked by observing the appearance of new absorption bands or changes in the existing ones. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of phthalaldehydic acid oxime. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound. researchgate.net Analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways may include the loss of small molecules such as H₂O, CO, and CO₂ from the molecular ion, as well as cleavage of the N-O bond in the oxime group. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. uv.mx

Chromatographic Applications of Phthalaldehydic Acid Oxime Derivatives

While phthalaldehydic acid oxime itself may be analyzed by chromatographic methods, its derivatives, particularly those formed from its precursor o-phthalaldehyde (B127526) (OPA), are widely used in chromatography for the analysis of primary amines and amino acids. researchgate.netatamankimya.comnih.gov OPA reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. atamankimya.comatamanchemicals.com This derivatization reaction is rapid and quantitative, making it ideal for pre-column derivatization in high-performance liquid chromatography (HPLC) with fluorescence detection. atamankimya.comresearchgate.net This method offers high sensitivity and allows for the determination of amino acids in complex biological samples. researchgate.netresearchgate.net The choice of the thiol and the reaction conditions, such as pH, can be optimized to enhance the stability and fluorescence of the derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Phthalaldehydic acid oxime. The methodology often involves derivatization of the analyte to improve its chromatographic properties and detection sensitivity. A common approach involves the reaction with o-phthalaldehyde (OPA), a precursor in the synthesis of Phthalaldehydic acid oxime, which is widely used as a pre-column, in-column, or post-column derivatization agent for primary amino acids and amines. sigmaaldrich.cnresearchgate.netresearchgate.net

In the context of analyzing oxime-containing compounds, HPLC methods have been developed that utilize derivatization to form a product that can be readily detected. For instance, analytes can be reacted with o-phthalaldehyde to form an oxime derivative prior to chromatographic separation. researchgate.netnih.gov The separation is typically achieved on a reversed-phase column, such as an Octadecyl-silica (ODS) or C18 column. researchgate.netnih.govnih.gov

Detection of the separated compounds is commonly performed using an ultraviolet (UV) detector or a fluorescence detector. nih.govnemi.gov OPA-derivatized compounds are known to form highly fluorescent adducts, which can be monitored at specific excitation and emission wavelengths, offering very high sensitivity. sigmaaldrich.cnnemi.gov For example, fluorescence detection of OPA derivatives often uses an excitation wavelength of 345 nm and an emission wavelength of 455 nm. sigmaaldrich.cn UV detection is also effective, with wavelengths such as 254 nm and 270 nm being reported for the analysis of various oxime derivatives. researchgate.netnih.govdtic.mil The methods are generally validated for linearity, reproducibility, and accuracy, with reported correlation coefficients (r²) often exceeding 0.999. researchgate.netnih.gov

| Parameter | Description | Example/Value | Source(s) |

|---|---|---|---|

| Technique | Pre-column or Post-column Derivatization HPLC | Reaction with o-phthalaldehyde (OPA) to form detectable adducts or oxime derivatives. | sigmaaldrich.cnresearchgate.netnemi.gov |

| Stationary Phase/Column | Reversed-Phase | ODS (Octadecyl-silica), µBondapak C18, Brownlee New Guard Silica | researchgate.netnih.govdtic.mil |

| Mobile Phase | Gradient or Isocratic Elution | Acetonitrile/Buffer mixtures (e.g., sodium dihydrogen phosphate). | dtic.mil |

| Detection | UV or Fluorescence | UV: 254 nm, 270 nm; Fluorescence: Ex: 345 nm, Em: 455 nm. | sigmaaldrich.cnresearchgate.netnih.govdtic.mil |

| Performance | Sensitivity and Linearity | Detection limits in the picomole (pmol) range; Linearity (r²) > 0.999. | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. researchgate.net Direct GC-MS analysis of Phthalaldehydic acid oxime is challenging due to its low volatility and potential thermal lability, which necessitates a chemical conversion into a more suitable derivative. researchgate.net

A common strategy is the derivatization of aldehydes and related compounds into their oxime derivatives, which can then be further modified to increase volatility. nih.govnih.govchalmers.se For Phthalaldehydic acid oxime, this would typically involve silylation, for example, converting the carboxylic acid and oxime hydroxyl groups into their trimethylsilyl (B98337) (TMS) ethers. nih.govchalmers.se This derivatization step significantly enhances the compound's volatility and thermal stability, making it amenable to GC analysis. nih.gov

The analysis of oxime derivatives is often performed using a capillary GC column (e.g., HP-5MS) coupled to a mass spectrometer. copernicus.org For enhanced sensitivity, Negative-Ion Chemical Ionization (NICI) is a frequently employed mass spectrometric technique, especially for analytes derivatized with electron-capturing groups like pentafluorobenzyl (PFB). nih.govnih.gov PFB oxime derivatives are known to have excellent ionization properties under NICI conditions, allowing for detection limits in the femtomole (fmol) range. nih.govnih.gov Quantitative analysis is typically achieved using selected ion monitoring (SIM), where the mass spectrometer is set to detect specific characteristic ions of the target analyte, thereby increasing selectivity and sensitivity. nih.govchromatographyonline.com

| Parameter | Description | Example/Value | Source(s) |

|---|---|---|---|

| Technique | GC-MS of Chemical Derivatives | Analysis of Trimethylsilyl (TMS) or Pentafluorobenzyl (PFB) oxime derivatives. | nih.govnih.govchalmers.se |

| Derivatization | Silylation or PFB-oxime formation | To increase volatility and thermal stability for GC analysis. | researchgate.netnih.gov |

| Stationary Phase/Column | Capillary Column | HP-5MS (30 m x 0.25 mm I.D.). | copernicus.org |

| Ionization Mode | Negative-Ion Chemical Ionization (NICI) | Provides high sensitivity for electron-capturing derivatives. | nih.govnih.gov |

| Detection | Mass Spectrometry (MS) | Selected Ion Monitoring (SIM) for quantitative analysis. | nih.govchromatographyonline.com |

| Sensitivity | High | Detection limits can reach the femtomole (fmol) level. | nih.gov |

Theoretical and Computational Chemistry Investigations of Phthalaldehydic Acid Oxime

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For Phthalaldehydic acid, oxime, DFT calculations would provide fundamental insights into its behavior.

Prediction of Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the carboxylic acid and oxime functional groups to the benzene (B151609) ring. DFT calculations could identify different stable conformers (rotational isomers) and their relative energies. arxiv.org For instance, the orientation of the hydroxyl group of the oxime (syn or anti relative to the C-H bond) and the orientation of the carboxylic acid group relative to the ring would be determined. This analysis would predict the most populated conformation in the gas phase or in solution.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (E-isomer) (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

|---|---|---|---|---|---|

| C(ring)-C(carboxyl) | 1.50 | C-C-O(H) | 115.0 | C-C-C=N | 180.0 (planar) |

| C=O | 1.22 | C-C=N | 120.0 | C-C=N-O | 180.0 (planar) |

| C=N | 1.28 | C=N-O | 110.0 | H-O-N=C | 180.0 (planar) |

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

DFT calculations can accurately predict various spectroscopic properties, which are essential for compound characterization.

IR Spectroscopy: Calculations would yield the vibrational frequencies corresponding to the molecule's normal modes. nist.gov These can be compared with experimental FT-IR spectra to assign specific peaks to functional group vibrations, such as the O-H stretch of the carboxylic acid and oxime, the C=O stretch, the C=N stretch, and the aromatic ring vibrations. lehigh.edunih.gov

NMR Spectroscopy: Using methods like the Gauge-Independent Atomic Orbital (GIAO), theoretical ¹H and ¹³C NMR chemical shifts can be calculated. lehigh.eduresearchgate.net These predictions help in assigning the signals in experimental NMR spectra and can be sensitive to the molecule's conformation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths. researchgate.net This allows for the simulation of the UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and correlating them to specific electronic transitions, such as π → π* transitions within the aromatic ring and oxime group. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is invaluable for understanding how chemical reactions occur, providing information that is often difficult to obtain experimentally.

Transition State Characterization and Reaction Pathway Elucidation

For reactions involving this compound, such as cyclization or rearrangement reactions (e.g., the Beckmann rearrangement), computational modeling can map out the entire reaction pathway. nih.govrsc.org This involves locating and characterizing the structures of transition states—the highest energy points along the reaction coordinate. nih.gov Frequency calculations are used to verify a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. tiedejatutkimus.fi

Energetic Profiles of Chemical Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. nih.gov This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is critical for understanding reaction rates. hw.ac.uk For example, the energy profile for the acid-catalyzed cyclization of this compound to form a phthalide (B148349) derivative could be elucidated, showing whether the reaction is kinetically and thermodynamically favorable.

Table 2: Hypothetical Energetic Profile for a Reaction of this compound (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 | +15.0 |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Bonding

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex wavefunction into localized bonds, lone pairs, and antibonding orbitals, resembling Lewis structures. researchgate.net

NBO analysis quantifies electron delocalization through second-order perturbation theory, which evaluates the stabilization energy (E(2)) associated with donor-acceptor interactions. nih.gov For this compound, this would reveal hyperconjugative interactions, such as the delocalization of electron density from a lone pair on an oxygen atom into an adjacent antibonding σ* or π* orbital. These interactions are crucial for understanding the molecule's stability, conformation, and reactivity. For example, NBO analysis could quantify the intramolecular hydrogen bonding between the carboxylic acid proton and the oxime nitrogen, which would significantly influence the molecule's preferred conformation and properties.

Table 3: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions for this compound (Note: The following data is illustrative and not based on published results for this specific molecule.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π*(C-C)ring | 5.5 |

| LP(2) O(carboxyl) | σ*(C-C)ring | 2.1 |

| π(C=N) | π*(C=C)ring | 18.2 |

Quantum Chemical Studies on Reactivity and Selectivity

Detailed theoretical and computational studies focusing specifically on the reactivity and selectivity of this compound are not extensively available in the reviewed scientific literature. While computational methods such as Density Functional Theory (DFT) are powerful tools for understanding chemical behavior, dedicated research applying these techniques to this compound, including calculations of its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP) maps, and global or local reactivity indices, have not been prominently published.

General quantum chemical principles are often applied to the broader class of oximes and aldehydes to predict their reactivity. For instance, DFT calculations are commonly used to explore reaction mechanisms, such as hydrolysis or the formation of complexes with metal ions, for various oxime derivatives. These studies typically analyze transition states and calculate energy barriers to understand the selectivity of different reaction pathways.

In the context of related compounds, the high reactivity of the parent compound, o-phthalaldehyde (B127526), in condensation reactions to form oximes has been noted, a phenomenon that can be explored computationally. The presence of the ortho-carboxylic acid group alongside the oxime function in this compound suggests a complex electronic environment where intramolecular interactions could play a significant role in its reactivity and selectivity. However, without specific computational studies, any discussion remains speculative.

A comprehensive quantum chemical investigation would be required to generate precise data, such as the following hypothetical tables, to elucidate the electronic structure and predict the chemical behavior of this compound.

Interactive Data Table: Calculated Quantum Chemical Properties (Hypothetical)

| Parameter | Value | Method/Basis Set | Notes |

| E_HOMO | Data not available | Energy of the Highest Occupied Molecular Orbital. | |

| E_LUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital. | |

| HOMO-LUMO Gap (ΔE) | Data not available | Indicator of chemical reactivity. | |

| Dipole Moment | Data not available | Measure of the molecule's overall polarity. | |

| Ionization Potential | Data not available | Energy required to remove an electron. | |

| Electron Affinity | Data not available | Energy released when an electron is added. |

Interactive Data Table: Calculated Reactivity Indices (Hypothetical)

| Index | Global Value | Site of Max. Value (Fukui Function) | Method/Basis Set |

| Electronegativity (χ) | Data not available | N/A | |

| Chemical Hardness (η) | Data not available | N/A | |

| Global Softness (S) | Data not available | N/A | |

| Electrophilicity Index (ω) | Data not available | N/A | |

| f_k+ (for nucleophilic attack) | Data not available | Data not available | |

| f_k- (for electrophilic attack) | Data not available | Data not available |

Further research through targeted computational studies would be necessary to populate these tables and provide a quantitative understanding of the reactivity and selectivity of this compound.

Applications of Phthalaldehydic Acid Oxime in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Organic Synthesis

The dual functionality of phthalaldehydic acid, oxime makes it a valuable building block for synthetic chemists. The carboxylic acid allows for standard transformations like esterification and amidation, while the oxime group offers a pathway to a different set of reactions, including cycloadditions and rearrangements, positioning it as a strategic precursor for diverse molecular structures.

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials constructed from molecular building blocks. The rational design of these materials relies on the selection of appropriate organic linkers that connect metal ions or organic nodes. This compound possesses the ideal characteristics for such a linker.

The carboxylic acid group can coordinate with metal ions to form the nodes of MOFs, a well-established method in framework chemistry. Simultaneously, the oxime group can serve as an additional coordination site or as a reactive handle for post-synthetic modification within the framework's pores. In the context of COFs, the molecule's functional groups can participate in covalent bond-forming reactions to build the extended network. While specific frameworks based on this compound are an area of developing research, the use of MOFs as sacrificial templates for creating advanced materials is a proven strategy. researchgate.net This "MOF-mediated synthesis" can produce highly stable materials with unique catalytic properties, a potential application for frameworks derived from this versatile linker. researchgate.net

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. Phthalaldehydic acid itself is a well-known starting material for constructing a wide array of polycyclic heterocyclic structures. researchgate.net The oxime derivative of this acid expands its synthetic utility significantly.

Oximes and their esters are recognized as highly flexible building blocks for forming N-heterocycles. nih.govrsc.orgresearchgate.net They can act as internal oxidizing agents and directing groups in transition metal-catalyzed reactions, enabling the construction of complex ring systems under mild conditions. rsc.org Research has demonstrated the use of oxime derivatives in copper- and rhodium-catalyzed reactions to synthesize highly substituted pyridines and other azaheterocycles. researchgate.net The presence of the carboxylic acid group on the same molecule offers a handle for further functionalization or for directing the cyclization reactions with high regioselectivity, making this compound a promising precursor for novel heterocyclic scaffolds.

Engineering of Polymeric Materials and Hydrogels

The reactivity of the oxime group is particularly useful in polymer chemistry, where it can be used to form dynamic covalent bonds. This has led to its application in creating advanced polymeric materials, especially hydrogels with tunable properties.

Oxime condensation, the reaction between an aminooxy group and an aldehyde or ketone, is a highly efficient and chemoselective "click" reaction. nih.gov This reaction proceeds readily in aqueous solutions and is widely used for bioconjugation and the preparation of polymer scaffolds. nih.gov The resulting oxime bond is more stable than a hydrazone linkage, yet can be reversible under specific acidic conditions, making it suitable for creating dynamic and adaptable materials. nih.govrsc.org

Research on o-phthalaldehyde (B127526) (OPA), the parent dialdehyde (B1249045) of phthalaldehydic acid, has shown it to be an exceptionally fast reactant in oxime condensations. oup.comresearchgate.net The reaction leads to the rapid and irreversible formation of an isoindole bis(hemiaminal) intermediate, which then dehydrates to the final oxime. oup.com This rapid reaction kinetic is crucial for the fast formation of covalently cross-linked hydrogels without the need for catalysts. oup.comresearchgate.net

| Aldehyde | N-Nucleophile | Linkage Formed | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde | Primary Amine | Phthalimidine | 4.3 | oup.comresearchgate.net |

| Benzaldehyde | Hydrazide | Acylhydrazone | ~0.0014 | researchgate.net |

| Benzaldehyde | Aminooxy | Oxime | ~0.0215 | researchgate.net |

Hydrogels are water-swollen polymer networks with applications in tissue engineering, drug delivery, and soft robotics. nih.govfrontiersin.org A significant challenge is creating hydrogels that are mechanically robust while remaining biocompatible. nih.gov The use of efficient cross-linking chemistries like oxime condensation is key to achieving this.

Hydrogels formed using o-phthalaldehyde-capped polymers and aminooxy-terminated polymers exhibit superfast gelation rates, higher mechanical strength, and lower critical gelation concentrations compared to those made with traditional benzaldehyde-based systems. oup.comresearchgate.net The mechanical properties and gelation kinetics of oxime-based hydrogels can be precisely tuned by altering factors such as pH and catalyst concentration, allowing for the storage modulus to be adjusted from 0.3 kPa to over 15 kPa. nih.govacs.org This tunability makes it possible to mimic the mechanical properties of various soft tissues. qub.ac.uk Furthermore, the resulting oxime linkages show high hydrolytic stability, ensuring the long-term integrity of the hydrogel network under physiological conditions. oup.com

Development of Photoresist Materials and Photo-degradable Polymers

Polymers that can be degraded upon exposure to a specific stimulus, such as light, are highly desirable for applications ranging from recyclable materials to advanced electronics and drug delivery systems. This compound is relevant to this field through its connection to polyphthalaldehydes (PPAs) and the photochemical properties of the oxime group.

Research has focused on the synthesis and photochemical behavior of photolabile PPAs with oxime ether terminals. nii.ac.jp In these systems, o-phthalaldehyde is polymerized anionically, and oxime ether units are introduced at the polymer chain ends. nii.ac.jp These terminal oxime ether groups act as photo-triggers. Upon irradiation with UV light, the oxime linkage can cleave, initiating a depolymerization cascade that unzips the entire polymer chain back to its o-phthalaldehyde monomer. nii.ac.jp This "self-immolative" behavior is a key feature for applications in photoresists, where precise spatial control over polymer degradation is required for patterning. nii.ac.jpgoogle.com The mechanical properties of PPA films, such as their reduced modulus, have been shown to decrease upon irradiation, confirming the photo-depolymerization process. nii.ac.jp

Polyphthalaldehydes with Oxime Ether Terminals

In the pursuit of developing degradable polymeric materials, research has focused on the synthesis of photolabile polyphthalaldehydes (PPAs) featuring oxime ether terminals. jst.go.jp These polymers are notable for their potential in creating materials that can be broken down and recycled, a significant goal in materials science.

The synthesis of these specialized polymers involves the anionic polymerization of o-phthalaldehyde (o-PA), initiated by various oxime compounds in the presence of a catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at low temperatures. jst.go.jpresearchgate.net The process is concluded by terminating the polymerization with an agent such as acetic anhydride. jst.go.jp Researchers have successfully used initiators like 1- or 2-acetonaphthone oxime, as well as multifunctional oximes linked to fluorene (B118485) and truxene (B166851) cores, to create polymers with two or three distinct PPA chains. jst.go.jpresearchgate.net

The incorporation of these oxime ether units is critical as they introduce a photoreactive moiety into the polymer structure. researchgate.net This allows the resulting PPA to undergo photo-induced depolymerization. jst.go.jp When films of these polymers are irradiated with UV light (e.g., >310 nm), the material degrades, breaking down into its constituent monomers or related smaller molecules like phthalide (B148349). jst.go.jp This process has been confirmed through various spectral analyses, including NMR, UV, and IR spectroscopy. jst.go.jpresearchgate.net

Detailed research findings have demonstrated the tangible effects of this photodegradation on the material's physical properties. Using nanoindentation techniques, it was observed that the reduced modulus of the PPA films decreased upon UV irradiation, providing direct evidence of the photo-depolymerization process and the material's mechanical weakening. jst.go.jp

| Parameter | Description | Source |

|---|---|---|

| Monomer | o-Phthalaldehyde (o-PA) | jst.go.jp |

| Initiators | 1 or 2-acetonaphthone oxime; Di- and trifunctional oximes with fluorene or truxene cores | jst.go.jpresearchgate.net |

| Catalyst | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | researchgate.net |

| Termination Agent | Acetic anhydride | jst.go.jp |

| Key Property | Photo-induced depolymerization upon UV irradiation | jst.go.jp |

| Analysis Methods | NMR, UV, IR spectroscopy, Nanoindentation | jst.go.jp |

| Degradation Product | Phthalide suggested by IR spectral changes | jst.go.jp |

Analytical Derivatization Reagent in Chemical Analysis

While the outline specifies the use of this compound as a derivatization reagent, a comprehensive review of scientific literature indicates that this specific application is not documented for this compound. Instead, this role is famously and extensively filled by a closely related molecule, o-phthalaldehyde (OPA) . OPA is a classic and widely used reagent for the derivatization of primary amines and thiols in chemical analysis. researchgate.netinterchim.frnih.gov

The use of this compound for the derivatization of primary amines and thiols for chromatographic detection is not described in the available scientific literature. This analytical technique prominently features the use of o-phthalaldehyde (OPA). diva-portal.orgresearchgate.net The OPA reaction involves the formation of a highly fluorescent isoindole derivative when it reacts with a primary amine in the presence of a nucleophilic thiol, enabling sensitive detection in methods like HPLC. researchgate.netmdpi.com

There are no documented studies on the optimization of derivatization protocols using this compound, as its role as a derivatizing agent is not established. In contrast, extensive research has been conducted to optimize the derivatization protocols for o-phthalaldehyde (OPA). diva-portal.orgnih.gov These optimization studies typically investigate factors such as the pH of the buffer (often alkaline, around pH 9.5-11), the concentration of the OPA reagent and the thiol, reaction time, and temperature to maximize the stability and fluorescence signal of the resulting derivatives, thereby enhancing the sensitivity and specificity of the analytical method. nih.govmdpi.comnih.gov

Stability Profiles and Degradation Mechanisms of Phthalaldehydic Acid Oxime and Its Derivatives

Factors Influencing Hydrolytic Stability of Oxime Linkages

The hydrolysis of the C=N bond in oximes is a reversible process that is significantly influenced by several factors. nih.gov Generally, oxime linkages exhibit considerably greater hydrolytic stability compared to analogous imines and hydrazones. researchgate.netnih.gov This enhanced stability is often attributed to the electronegativity of the oxygen atom adjacent to the imine nitrogen, which disfavors the protonation required for hydrolysis to proceed. nih.gov

Key factors that govern the hydrolytic stability of oxime linkages include:

pH: The hydrolysis of oximes is catalyzed by acid. nih.govnih.gov Stability is generally highest at neutral pH and decreases significantly under acidic conditions which facilitate the protonation of the imine nitrogen, a key step in the hydrolysis mechanism. nih.govdiva-portal.org For instance, the half-life of some conjugates with imine-based linkages can decrease dramatically from hundreds of hours at neutral pH to just a few hours in a mildly acidic environment. nih.gov One study on the oxime HI-6 found it to be most stable in acidic solutions between pH 2 and 3. nih.gov

Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of hydrolysis. nih.gov

Electronic and Steric Effects: The intrinsic stability of the oxime linkage is directly influenced by the electronic and steric environment near the C=N bond. nih.gov

Conjugates derived from ketones are generally more stable than those derived from aldehydes. nih.govdiva-portal.org

Aromatic aldehydes typically form more stable oximes than their aliphatic counterparts. diva-portal.org

Electron-withdrawing groups near the linkage can destabilize it, making it more susceptible to hydrolysis. nih.gov

The relative stability of oximes compared to other similar linkages has been quantified. The rate constant for the acid-catalyzed hydrolysis of an oxime was found to be nearly 1000-fold lower than those for simple hydrazones. nih.govnih.gov

| Conjugate Type | Relative First-Order Rate Constant for Hydrolysis (krel) |

|---|---|

| Methylhydrazone | 600 |

| Acetylhydrazone | 300 |

| Semicarbazone | 160 |

| Oxime | 1 |

Photochemical Degradation Pathways

Oxime derivatives are known to be photosensitive, undergoing degradation upon exposure to light, particularly in the UV spectrum. nih.gov The primary photochemical event is typically the cleavage of the weak N-O bond. nih.govresearchgate.netmdpi.com

Polymers incorporating oxime linkages, such as polyphthalaldehydes (PPAs) with oxime ether terminals, can undergo photo-depolymerization. jst.go.jp This process is initiated by the photochemical cleavage of the oxime unit, which triggers the unzipping or depolymerization of the polymer backbone.

In studies on PPAs with naphthyl oxime ether units, irradiation with UV light (>310 nm) in solution led to the degradation of the polymer and the appearance of peaks corresponding to the o-Phthalaldehyde (B127526) (o-PA) monomer. jst.go.jp Further irradiation of PPA films resulted in the formation of phthalide (B148349), a photo-transformation product of the o-PA monomer. jst.go.jpresearchgate.net This photo-induced depolymerization was confirmed by a decrease in the reduced modulus of the polymer films upon irradiation, indicating a loss of mechanical integrity. jst.go.jp The reversible nature of the oxime bond allows for the disassembly of polymer structures, such as core-crosslinked stars, through competitive exchange reactions triggered under specific conditions. rsc.org

The N-O bond in oximes is relatively weak and susceptible to homolytic scission upon photochemical or thermal stimulation. nih.gov This N-O bond fragmentation is a key step in the degradation process and leads to the formation of radical intermediates. researchgate.netnsf.gov

Upon UV irradiation, oxime esters and ethers readily dissociate by cleaving their N-O bonds to yield a pair of nitrogen-centered and oxygen-centered radicals. nih.govacs.org The primary nitrogen-centered species formed is an iminyl radical. nih.govresearchgate.netnsf.gov The accompanying oxygen-centered radical's identity depends on the specific oxime derivative. For example, oxime esters generate an acyloxyl radical, which can subsequently decarboxylate to produce a carbon-centered radical. nih.gov

These highly reactive radical intermediates can then participate in a variety of subsequent reactions, including rearrangements, additions, and hydrogen atom transfers, leading to the formation of various stable degradation products. researchgate.netresearchgate.net The generation of these radicals is the basis for the use of some oxime derivatives as photoinitiators in polymerization processes. koreascience.krrsc.org

| Compound Type | Approximate N-O Bond Dissociation Energy (kcal·mol−1) |

|---|---|

| O-phenyl oxime ethers | 33–37 |

| Oximes (general) | ~50 |

Environmental and Storage Stability Considerations

The long-term stability of Phthalaldehydic acid, oxime during storage and its persistence in the environment are governed by the same factors that influence its hydrolytic and photochemical degradation. For aqueous solutions, pH, temperature, and concentration are critical parameters.

A study on the stability of the pyridinium (B92312) oxime HI-6 provides relevant insights. The compound was found to be most stable in acidic solutions (pH 2-3) and at low temperatures. nih.gov The rate of decomposition followed first-order kinetics and was observed to increase with higher concentrations of the oxime itself, suggesting an intermolecular reaction where the oximate anion of one molecule attacks another. nih.gov Based on these findings, recommended storage conditions for this particular oxime were in an aqueous solution at pH 2.5, at a concentration not exceeding 0.1 M, and at low temperatures (e.g., 8°C), which could provide a shelf-life of many years. nih.gov

In the environment, photodegradation by sunlight can be a significant elimination pathway for chemical compounds. csbsju.edu Given the photosensitivity of the oxime linkage, exposure to solar UV radiation would be expected to contribute to the degradation of this compound in surface waters or on exposed surfaces. The presence of other substances in the water, such as natural organic matter, can also influence the rate of photochemical degradation. csbsju.edu

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for Phthalaldehydic Acid Oxime Synthesis and Transformations

The synthesis of oximes is a cornerstone of organic chemistry, traditionally achieved through the condensation of a carbonyl compound with hydroxylamine (B1172632). wikipedia.org However, the development of advanced catalytic systems offers pathways to milder reaction conditions, improved yields, and novel transformations. For phthalaldehydic acid, oxime, research into new catalytic methods could unlock more efficient synthetic routes and open avenues for its use as a versatile building block.

Transition metal catalysis, in particular, has emerged as a powerful tool in oxime chemistry. Palladium, copper, and rhodium complexes have been shown to catalyze a variety of transformations involving oximes and their derivatives. nsf.govacs.orgrsc.orgnih.govacs.orgacs.orgresearchgate.netnih.govresearchgate.net For instance, palladium-catalyzed C-H functionalization of aromatic oximes has been developed for the synthesis of complex heterocyclic structures. acs.orgresearchgate.net Such a strategy, if applied to this compound, could lead to the synthesis of novel fused ring systems with potential applications in medicinal chemistry or materials science. The carboxylic acid group could serve as an internal directing group or be modified to influence the regioselectivity of such reactions.

Copper-catalyzed reactions of oxime esters have also gained significant attention. rsc.orgbris.ac.uknih.govnih.govorganic-chemistry.org These reactions often proceed through radical intermediates, enabling a range of cyclization and cross-coupling reactions. The transformation of this compound into an oxime ester would create a substrate amenable to these copper-catalyzed methodologies, potentially leading to the synthesis of novel pyrroles, furans, and other heterocycles. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Reactions of Aromatic Oximes and Their Potential Application to this compound

| Catalyst System | Reaction Type | Potential Application to this compound |

| Palladium(II) | C-H Functionalization/Cyclization acs.org | Synthesis of isoquinoline (B145761) derivatives. |

| Copper(I) | Heck-like Cyclizations of Oxime Esters rsc.orgbris.ac.uk | Formation of nitrogen-containing heterocycles. |

| Rhodium(III) | C-H Amidation of Indole-Oximes nih.gov | Functionalization of the aromatic ring. |

| Palladium(0) | Amination of Aromatic C-H Bonds with Oxime Esters nih.gov | Introduction of nitrogen-containing substituents. |

Future research in this area will likely focus on developing more sustainable and cost-effective catalysts, expanding the scope of known transformations to include a wider range of functional groups, and exploring enantioselective catalytic systems for the synthesis of chiral oxime-containing molecules.

Advanced Computational Design and Predictive Modeling for New Oxime-Based Materials

Computational chemistry offers powerful tools for understanding and predicting the properties of molecules, thereby guiding the design of new materials with tailored functionalities. For this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential for self-assembly, paving the way for the rational design of novel oxime-based materials.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. researchgate.netbiointerfaceresearch.commdpi.com DFT calculations can be employed to investigate the conformational preferences of this compound, including the E/Z isomerism of the oxime group and the orientation of the carboxylic acid substituent. rsc.orgmdpi.commdpi.com Understanding the relative stabilities of different isomers is crucial, as it can influence the material's bulk properties. mdpi.com Furthermore, DFT can be used to model the reactivity of this compound in various chemical transformations, aiding in the design of more efficient catalytic systems. researchgate.net

Predictive modeling can also be used to explore the potential of this compound as a building block for functional materials. For example, its ability to form hydrogen bonds through both the oxime and carboxylic acid groups suggests its potential for creating supramolecular assemblies with interesting structural and electronic properties. acs.org Computational screening could be used to identify potential co-formers that would self-assemble with this compound to create liquid crystals, gels, or porous organic frameworks.

The development of machine learning algorithms for materials discovery is another exciting frontier. researchgate.net By training models on large datasets of known materials and their properties, it may become possible to predict the properties of new, hypothetical materials based on their molecular structure. Applying such models to derivatives of this compound could accelerate the discovery of new materials with desirable optical, electronic, or mechanical properties.

Exploration of Undiscovered Non-Biological Applications

While oximes have found numerous applications in biology and medicine, their potential in non-biological fields, particularly in materials science and coordination chemistry, remains an active area of research. The unique structure of this compound, featuring both a metal-coordinating oxime group and a versatile carboxylic acid handle, makes it a promising candidate for a range of undiscovered non-biological applications.

The ability of oximes to act as ligands for metal ions is well-established. wikipedia.orgnih.govresearchgate.netconsensus.app The nitrogen and oxygen atoms of the oxime group can coordinate to a variety of metal centers, forming stable complexes. at.ua The presence of the carboxylic acid group in this compound provides an additional coordination site, allowing for the formation of polynuclear complexes or metal-organic frameworks (MOFs). These materials could find applications in gas storage, catalysis, and sensing. The synthesis of palladium(II) and platinum(II) complexes with aromatic naphtoquinone oximes has been reported, demonstrating the potential for creating materials with interesting electronic and photoluminescent properties. mdpi.com

Furthermore, the aromatic nature of this compound suggests its potential use in the development of organic electronic materials. Oxime derivatives have been explored as components in photoresists and as precursors to nitrogen-containing heterocyclic compounds with interesting photophysical properties. nsf.gov The ability to tune the electronic properties of the molecule through modification of the carboxylic acid group or substitution on the aromatic ring could lead to the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The reactivity of the oxime group itself can also be harnessed for materials applications. For example, the Beckmann rearrangement of oximes is a classic organic reaction that converts an oxime into an amide. This transformation could be used to polymerize derivatives of this compound, leading to the formation of novel polyamides with unique properties.

Innovations in Analytical and Spectroscopic Characterization Techniques for this compound

The thorough characterization of a chemical compound is fundamental to understanding its properties and potential applications. For this compound, a combination of established and innovative analytical and spectroscopic techniques is necessary to fully elucidate its structure, purity, and behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the connectivity of the atoms and provide information about the E/Z stereochemistry of the oxime group. nih.gov Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), could be employed to unambiguously assign all proton and carbon signals, especially for more complex derivatives. Computational methods can also be used to predict NMR chemical shifts, aiding in the assignment of spectra and the determination of stereochemistry. rsc.org

Mass spectrometry (MS) is crucial for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can provide further structural information. researchgate.netresearchgate.netjournalijar.comdocbrown.infonist.gov High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Gas chromatography-mass spectrometry (GC-MS) could be a valuable technique for the analysis of volatile derivatives of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups present in the molecule and its electronic transitions, respectively. The IR spectrum of this compound would show characteristic absorption bands for the O-H and C=O stretching of the carboxylic acid, the O-H and C=N stretching of the oxime, and the vibrations of the aromatic ring. wikipedia.orgrsc.orgresearchgate.netresearchgate.net The UV-Vis spectrum would reveal the electronic transitions associated with the aromatic system and the oxime chromophore, and can be sensitive to the E/Z configuration of the oxime. aip.orgresearchgate.netresearchgate.netshd-pub.org.rsnih.gov

Innovations in these techniques, such as the coupling of gas chromatography with Fourier-transform infrared spectroscopy (GC-FTIR), can provide real-time structural information on isomers as they are separated. rsc.org Furthermore, the development of new derivatization strategies for mass spectrometry and chromatography can enhance the sensitivity and selectivity of the analysis of oxime-containing compounds.

Q & A

Q. What are the primary synthetic routes for phthalaldehydic acid, oxime, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via condensation reactions between phthalaldehydic acid and hydroxylamine derivatives. For example, refluxing phthalaldehydic acid with amines (e.g., 2-methylquinoline) in water under green chemistry conditions yields ~50% product, but requires immediate purification due to instability . Key variables include pH, temperature, and solvent choice. Optimizing stoichiometric ratios of reactants and using NaHCO₃ for post-reaction neutralization can minimize side products .

Q. How can researchers validate the identity and purity of this compound in synthetic workflows?

Analytical validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via characteristic proton environments (e.g., asymmetric carbons in isobenzofuranone derivatives) .

- High-Performance Liquid Chromatography (HPLC) with fluorescence detection: Utilize o-phthalaldehyde (OPA) as a derivatizing agent for primary amines, though residual OPA may interfere if not thoroughly removed .

- Mass Spectrometry (MS) : Identify metabolites like phthalic anhydride or unstable intermediates .

Advanced Research Questions

Q. How do metabolic pathways involving this compound contribute to data contradictions in toxicity studies?

Animal studies show phthalaldehydic acid is a major urinary metabolite (33% of total radioactivity) after intratracheal administration, with a long elimination half-life (94 hours). However, oral administration results in rapid fecal excretion (50%), suggesting route-dependent bioavailability . Contradictions arise when extrapolating animal data to humans due to species-specific aldoketo-reductases (e.g., AtR7A2/AtR7A5) that metabolize phthalaldehydic acid . Researchers must account for interspecies enzyme variability and use human cell lines for mechanistic studies.

Q. What experimental strategies resolve fluorescence instability in assays using phthalaldehydic acid derivatives?

Phthalaldehydic acid-derived fluorescent adducts (e.g., with primary amines) are prone to degradation. Methodological solutions include:

- Automated Derivatization : Standardize reaction times and temperatures to minimize variability .

- Immediate Detection : Use real-time fluorescence monitoring post-derivatization, as delays reduce signal intensity .

- Buffer Optimization : Avoid Tris or amino acid buffers, which react competitively with o-phthalaldehyde .

Q. How do intra- and intermolecular interactions of this compound influence its crystallographic and supramolecular properties?

X-ray crystallography reveals that phthalaldehydic acid derivatives form racemic mixtures stabilized by H-bonding and van der Waals interactions. For example, 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one exhibits dimerization via H···H contacts, creating ring motifs critical for crystal packing . Hirshfeld surface analysis can quantify these interactions, aiding in predicting solubility and stability for drug delivery applications .

Methodological Challenges and Solutions

Q. What precautions are necessary when handling this compound in biological assays?

- Toxicity Mitigation : Use fume hoods and PPE to prevent respiratory/dermal exposure, as analogs like OPA cause chemical burns and hypersensitivity .

- Sample Storage : Store derivatives at -20°C under inert gas to prevent oxidation .

- Interference Checks : Validate assays against common contaminants (e.g., ammonia) using blank controls .

Q. How can researchers address contradictory data on the environmental stability of phthalaldehydic acid derivatives?

Conflicting stability reports stem from varying experimental conditions (e.g., pH, light exposure). To standardize:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.